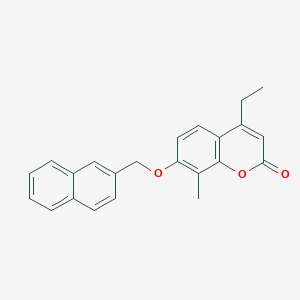
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits that has shown potential in various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been studied for its potential in various scientific research applications, including cancer prevention and treatment, cardiovascular disease prevention, and neuroprotection. Studies have shown that hesperetin has antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of hesperetin is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer, cardioprotective, and neuroprotective effects. Studies have also shown that hesperetin may have potential in the treatment of diabetes and obesity, due to its ability to modulate glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hesperetin in lab experiments is its availability and low cost, as it can be easily synthesized or obtained from citrus fruits. However, hesperetin has limited solubility in water, which may affect its bioavailability and make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on hesperetin should focus on elucidating its mechanism of action and identifying its potential therapeutic targets. Studies should also investigate the pharmacokinetics and pharmacodynamics of hesperetin, as well as its potential interactions with other drugs and compounds. Additionally, further research is needed to determine the optimal dosage and administration of hesperetin for various therapeutic applications.
Méthodes De Synthèse
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized through various methods, including the acid-catalyzed hydrolysis of hesperidin, the glycosylation of phloroacetophenone, and the oxidative coupling of 2-naphthol and methyl ethyl ketone. The most commonly used method for synthesizing hesperetin is the acid-catalyzed hydrolysis of hesperidin, which is a flavanone glycoside found in citrus fruits.
Propriétés
IUPAC Name |
4-ethyl-8-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-3-17-13-22(24)26-23-15(2)21(11-10-20(17)23)25-14-16-8-9-18-6-4-5-7-19(18)12-16/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOUKSJIAXDTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
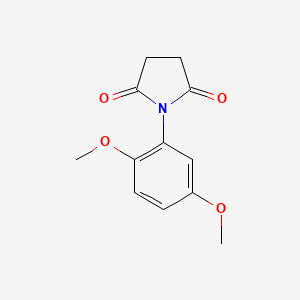
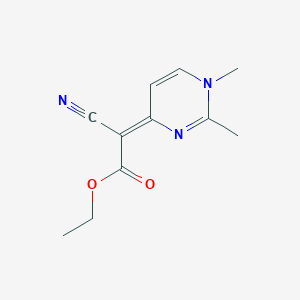
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
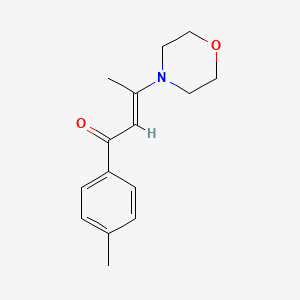
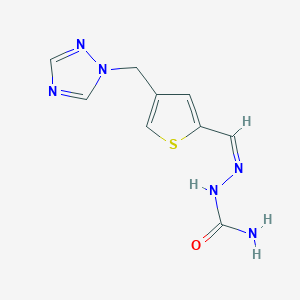

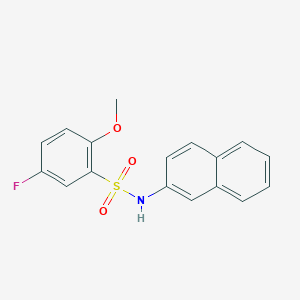
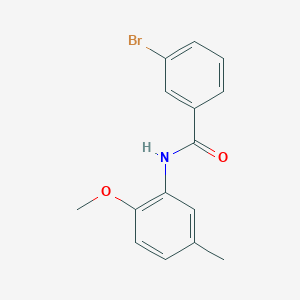
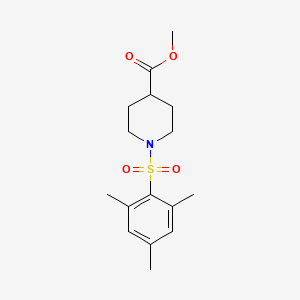
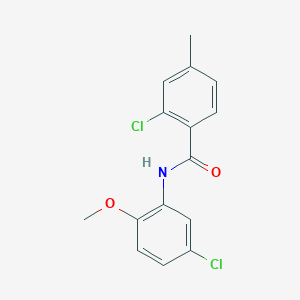
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)

![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)